Cas no 18620-02-5 (4-Bromophenylmagnesium bromide, 0.50 M in THF)
4-Bromophenylmagnesium bromide, 0.50 M in THF Chemical and Physical Properties
Names and Identifiers
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- magnesium,bromobenzene,bromide
- 4-bromophenyl magnesium bromide
- p-bromophenylmagnesium bromide
- Magnesium, bromo(4-bromophenyl)-
- 4-Bromophenylmagnesium bromide, 0.50 M in THF
- 4-Bromophenylmagnesium bromide, 0.50 M in 2-MeTHF
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- MDL: MFCD18253736
- Inchi: 1S/C6H4Br.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
- InChI Key: YXLVGINZBGVEHL-UHFFFAOYSA-M
- SMILES: BrC1C=C[C-]=CC=1.[Br-].[Mg+2]
Computed Properties
- Exact Mass: 257.85300
Experimental Properties
- PSA: 0.00000
- LogP: -0.80160
4-Bromophenylmagnesium bromide, 0.50 M in THF Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B010742-5mL |
4-Bromophenylmagnesium bromide, 0.50 M in THF |
18620-02-5 | 5mL |
410.00 | 2021-08-18 | ||
| TRC | B010742-10mL |
4-Bromophenylmagnesium bromide, 0.50 M in THF |
18620-02-5 | 10mL |
680.00 | 2021-08-18 | ||
| abcr | AB570562-50 ml |
4-Bromophenylmagnesium bromide, 0.50 M in 2-MeTHF; . |
18620-02-5 | 50 ml |
€1079.80 | 2024-04-18 | ||
| abcr | AB570562-100 ml |
4-Bromophenylmagnesium bromide, 0.50 M in 2-MeTHF; . |
18620-02-5 | 100 ml |
€1688.40 | 2024-04-18 | ||
| abcr | AB570563-50 ml |
4-Bromophenylmagnesium bromide, 0.50 M in THF; . |
18620-02-5 | 50 ml |
€1079.80 | 2024-04-18 | ||
| abcr | AB570563-100 ml |
4-Bromophenylmagnesium bromide, 0.50 M in THF; . |
18620-02-5 | 100 ml |
€1688.40 | 2024-04-18 | ||
| abcr | AB570561-50 ml |
4-Bromophenylmagnesium bromide, 0.50 M in ether; . |
18620-02-5 | 50 ml |
€1079.80 | 2024-04-18 | ||
| abcr | AB570561-100 ml |
4-Bromophenylmagnesium bromide, 0.50 M in ether; . |
18620-02-5 | 100 ml |
€1688.40 | 2024-04-18 | ||
| A2B Chem LLC | AY11760-50ml |
4-Bromophenylmagnesium bromide |
18620-02-5 | 0.50 M in Ether | 50ml |
$798.00 | 2024-01-02 | |
| A2B Chem LLC | AY11760-100ml |
4-Bromophenylmagnesium bromide |
18620-02-5 | 0.50 M in Ether | 100ml |
$1256.00 | 2024-01-02 |
4-Bromophenylmagnesium bromide, 0.50 M in THF Suppliers
4-Bromophenylmagnesium bromide, 0.50 M in THF Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-Bromophenylmagnesium bromide, 0.50 M in THF
4-Bromophenylmagnesium bromide, 0.50 M in THF: A Key Reagent in Modern Organic Synthesis and Medicinal Chemistry
The compound CAS no. 18620-02-5, specifically named as 4-Bromophenylmagnesium bromide, 0.50 M in THF, represents a highly versatile and indispensable reagent in the realm of organic synthesis and medicinal chemistry. This organomagnesium bromide, dissolved in tetrahydrofuran (THF), is widely utilized as a powerful base and nucleophile in various synthetic transformations, particularly in the preparation of complex molecular architectures essential for pharmaceutical development.
At the heart of its utility lies the unique reactivity of the organometallic species, where the magnesium center facilitates the formation of carbon-carbon bonds through its ability to deprotonate weakly acidic hydrogen atoms. This property makes it an invaluable tool for constructing biaryl systems, which are prevalent in many biologically active molecules. For instance, recent advancements in the synthesis of antiviral agents have leveraged this reagent to efficiently form coupled aromatic systems, enhancing both yield and purity.
The use of 4-Bromophenylmagnesium bromide in solution form (0.50 M in THF) provides researchers with a convenient and concentrated source for immediate application in synthetic protocols. The choice of THF as a solvent is critical, as it not only serves as an effective medium for dissolving the organometallic reagent but also stabilizes reactive intermediates during reactions. This compatibility with various reaction conditions underscores its broad applicability across different synthetic methodologies.
In medicinal chemistry, the compound has been instrumental in the development of novel therapeutic agents targeting neurological disorders. Researchers have harnessed its reactivity to introduce halogenated aromatic moieties into drug candidates, which have shown promise in preclinical studies for their ability to modulate specific biological pathways. The precision with which CAS no. 18620-02-5 can be incorporated into molecular frameworks has enabled the synthesis of highly potent and selective inhibitors.
The role of organomagnesium compounds extends beyond pharmaceuticals into materials science, where they contribute to the synthesis of advanced polymers and functional materials. The ability to generate carbon-centered radicals through metal-halogen exchange reactions facilitated by this reagent has opened new avenues for creating novel polymeric structures with tailored properties. Such innovations are particularly relevant in developing sustainable and high-performance materials for industrial applications.
Recent studies have also highlighted the importance of optimizing reaction conditions when using 4-Bromophenylmagnesium bromide. Factors such as temperature control, inert atmosphere requirements, and stoichiometric balance play pivotal roles in ensuring high yields and minimizing side reactions. Advances in continuous flow chemistry have further enhanced the efficiency of processes involving this reagent by providing controlled reaction environments that enhance reproducibility and scalability.
The versatility of this compound is further demonstrated by its use in cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings, which are cornerstone techniques in modern organic synthesis. These reactions enable the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or stannanes, respectively, providing access to a vast array of complex organic molecules. The efficiency and selectivity offered by these transformations have made them indispensable tools for both academic research and industrial applications.
In conclusion, 4-Bromophenylmagnesium bromide, 0.50 M in THF stands as a cornerstone reagent in synthetic organic chemistry and medicinal chemistry. Its ability to facilitate key transformations while maintaining high yields and selectivity has made it an indispensable tool for researchers worldwide. As our understanding of molecular architecture continues to evolve, compounds like this will undoubtedly play an even more pivotal role in driving innovation across multiple scientific disciplines.
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